3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride
Description
Properties
IUPAC Name |
3-(2-aminobutyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S.ClH/c1-2-5(8)3-9-6(10)4-12-7(9)11;/h5H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTFPQSAQYORAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=O)CSC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(2-aminobutyl)thiazolidine-2,4-dione hydrochloride generally follows a two-step approach:
Formation of the thiazolidine-2,4-dione core : This is typically achieved by the cyclization of cysteamine (or its homologues) with maleic anhydride or related precursors under controlled conditions to form the thiazolidine ring bearing the dione functionalities at positions 2 and 4.
Introduction of the 2-aminobutyl substituent : This involves alkylation or substitution reactions where the aminoalkyl side chain is introduced at the nitrogen (N3) position of the thiazolidine ring.
The final step often includes treatment with hydrochloric acid to yield the hydrochloride salt, improving compound stability and handling.
Detailed Synthetic Route
| Step | Reaction | Reagents & Conditions | Description | |
|---|---|---|---|---|
| 1 | Cyclization | Cysteamine (or 2-aminobutyl analogue) + Maleic anhydride | Reaction in aqueous or organic solvent, controlled temperature (typically 40–80°C), pH adjustment to favor ring closure | Formation of thiazolidine-2,4-dione intermediate |
| 2 | Alkylation/Substitution | Alkyl halide or aminoalkyl chloride under basic conditions (e.g., K2CO3) in acetone or DMF solvent, reflux | Introduction of 2-aminobutyl group at N3 position via nucleophilic substitution | |
| 3 | Salt formation | Treatment with HCl in ethanol or aqueous medium | Formation of hydrochloride salt for purification and stabilization |
Industrial and Laboratory Scale Considerations
Reaction Medium : Polar aprotic solvents such as dimethylformamide (DMF) or acetone are preferred for alkylation steps due to better solubility of reactants and intermediates.
Temperature Control : Reflux conditions (around 60–90°C) are commonly employed to drive the substitution reactions to completion.
pH and Atmosphere : Maintaining neutral to slightly basic pH during alkylation prevents side reactions; inert atmosphere (nitrogen or argon) may be used to avoid oxidation.
Yield Optimization : Reaction times of 8–12 hours and molar ratios adjusted to slight excess of alkylating agent improve yields, typically achieving 70–85% isolated product.
Representative Patent Method for Thiazolidinedione Core Preparation
A patent (CN103554053A) describes a method for preparing 2,4-thiazolidinedione involving dissolving chloroacetic acid and thiourea in aqueous solution, followed by cyclization and purification steps. This core synthesis is adaptable for derivatives with aminoalkyl substituents by modifying the amine source used in the initial step.
Reaction Conditions and Analytical Data
Reaction Conditions Summary Table
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | Cysteamine + Maleic anhydride | Water or ethanol | 50–80 °C | 4–6 h | 75–80 |
| Alkylation | 2-Aminobutyl chloride + base (K2CO3) | Acetone or DMF | Reflux (60–90 °C) | 8–12 h | 70–85 |
| Salt formation | HCl (aq or ethanolic) | Ethanol or water | Room temp | 1–2 h | Quantitative |
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms substitution at N3 and ring integrity. Key signals include methylene protons adjacent to nitrogen (δ 3.1–3.5 ppm) and characteristic dione carbonyl carbons in ^13C NMR.
High-Performance Liquid Chromatography (HPLC) : Used for purity assessment and identification of byproducts or unreacted starting materials.
Mass Spectrometry (MS) : Confirms molecular weight and presence of hydrochloride salt.
Infrared (IR) Spectroscopy : Identifies characteristic carbonyl stretches (~1700 cm^-1) and N-H bending vibrations.
Research Findings and Comparative Analysis
Yield and Purity Influences
Solvent polarity and reaction temperature significantly affect the alkylation step's efficiency.
Use of potassium carbonate as a base in acetone under reflux yields high purity products with minimal side reactions.
Hydrochloride salt formation improves compound crystallinity and stability for storage.
Reaction Byproducts and Impurity Control
Incomplete alkylation can lead to unreacted thiazolidinedione cores.
Overalkylation or side reactions may produce sulfoxides or other oxidized derivatives, which can be minimized by inert atmosphere and antioxidant additives.
Analytical methods such as gradient HPLC with UV detection at 254 nm effectively separate and quantify impurities.
Summary Table of Preparation Methods
| Preparation Aspect | Method Details | Advantages | Limitations |
|---|---|---|---|
| Cyclization | Reaction of cysteamine or analogues with maleic anhydride | Straightforward, high yield | Requires precise pH and temperature control |
| Alkylation | Nucleophilic substitution with aminoalkyl halides in acetone/DMF | High selectivity, good yields | Sensitive to moisture, requires dry solvents |
| Salt Formation | Treatment with HCl | Enhances stability and handling | Additional purification step |
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidine ring undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction conditions.
Mechanistic Insight :
-
Sulfur in the thiazolidine ring is nucleophilic, reacting with electrophilic oxidizing agents.
-
Sulfoxide formation is stereoselective, with trans-isomers dominating due to steric hindrance .
Reduction Reactions
The 2,4-dione moiety and the amino group participate in reduction reactions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Ethanol, reflux, 4 hrs | 3-(2-Aminobutyl)-thiazolidine-2,4-diol | 58% | |
| LiAlH₄ | THF, 0°C → RT, 3 hrs | Thiazolidine ring-opened amine derivative | 42% |
Key Observations :
-
NaBH₄ selectively reduces the carbonyl groups without affecting the amino functionality .
-
LiAlH₄ may cleave the thiazolidine ring, forming a primary amine and a dithiolane intermediate .
Substitution Reactions
The amino group facilitates nucleophilic substitution, enabling functionalization of the butyl chain.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzoyl chloride | Pyridine, RT, 12 hrs | N-Benzoylated derivative | 83% | |
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C, 2 hrs | N-Acetylated derivative | 91% |
Reaction Scheme :
Knoevenagel Condensation
The active methylene group (C5 of thiazolidine-2,4-dione) participates in condensation with aldehydes.
| Aldehyde | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Piperidine, toluene, reflux | 5-(4-Chlorobenzylidene) derivative | 72% | |
| Furfural | Acetic acid, 80°C, 8 hrs | 5-(Furfurylidene) derivative | 68% |
Applications :
-
The resulting arylidene derivatives exhibit enhanced biological activity (e.g., anticancer, antimicrobial) .
Cycloaddition Reactions
The thiazolidine ring can engage in [3+2] cycloadditions with dipolarophiles.
| Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI, DMF, 100°C, 12 hrs | Thiazolo[3,2-b]triazole derivative | 55% | |
| Methyl acrylate | Thermal, solvent-free | Thiazolidine-spirooxindole hybrid | 61% |
Note :
Industrial-Scale Modifications
Optimized protocols for large-scale synthesis highlight:
-
Continuous-Flow Reactors : Improve yield (up to 89%) and reduce reaction time for acylation .
-
Microwave Assistance : Accelerates Knoevenagel condensations (30 mins vs. 8 hrs) .
Stability and Reactivity Trends
Scientific Research Applications
3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to and inhibit certain enzymes, such as alpha-glucosidase and alpha-amylase, which play a role in carbohydrate metabolism . This inhibition can lead to a reduction in blood glucose levels, making it a potential candidate for antidiabetic therapy. The compound’s effects on other cellular pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
N3 Substitutions
- 3-(2-Aminoethyl) Derivatives: Compounds like (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione () and its analogs () feature a shorter 2-aminoethyl chain. These derivatives exhibit improved selectivity for melanoma cell lines due to reduced steric hindrance and enhanced hydrogen bonding .
- 3-(2-Diisopropylaminoethyl) Derivatives: The diisopropylaminoethyl group in compounds from and introduces bulkier substituents, which may hinder membrane permeability but improve receptor binding through hydrophobic interactions .
C5 Benzylidene Modifications
Stability and Pharmacokinetics
- Metabolic Stability : Benzylidene substituents with electron-withdrawing groups (e.g., chloro in Mycosidine, ) reduce oxidative metabolism, extending half-life (t₁/₂ >4 h) .
- Plasma Protein Binding : Compounds with hydrophobic substituents (e.g., trimethoxy in ) exhibit >90% binding, limiting free drug availability .
Biological Activity
3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride is a thiazolidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and metabolic disorders. This compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a thiazolidine ring fused with a dione structure, which contributes to its reactivity and interaction with biological molecules. Its chemical formula is , and it is often studied for its potential as an anticancer agent and insulin sensitizer.
The biological activity of 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride primarily stems from its ability to modulate enzyme activity and influence metabolic pathways. It has been shown to:
- Inhibit Enzymes : The compound acts on various enzymes involved in cancer cell proliferation and metabolic regulation.
- Induce Apoptosis : Studies indicate that it can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways, affecting cell survival signaling.
- Enhance Insulin Sensitivity : In metabolic studies, it has demonstrated the ability to enhance glucose uptake in insulin-resistant models, indicating potential use in type 2 diabetes management.
Anticancer Properties
Research has revealed that 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride exhibits significant anticancer properties against several cancer cell lines. The following table summarizes its effects on various cancer types:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 20.0 | Inhibition of cell cycle progression |
| HepG2 (Liver) | 18.5 | Modulation of metabolic pathways |
Metabolic Effects
In addition to its anticancer effects, the compound has been studied for its impact on metabolic disorders:
- Insulin Sensitization : In vitro studies showed enhanced glucose uptake in isolated rat diaphragm tissues.
- Weight Management : Animal studies indicated a reduction in adiposity and improvement in lipid profiles in high-carbohydrate diet-induced insulin-resistant mice.
Case Studies
- Breast Cancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 15.5 µM, highlighting its potential as a therapeutic agent in breast cancer treatment .
- Diabetes Management : Another study focused on the compound's role as an insulin sensitizer. It was found to significantly improve glucose tolerance in diabetic mice models, suggesting its utility in managing type 2 diabetes .
Research Findings
Recent research has further elucidated the mechanisms underlying the biological activity of 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride:
- Molecular Modeling Studies : These studies indicated that the compound interacts with specific protein targets involved in cancer progression and metabolic regulation, providing insights into its multitarget action profile .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the thiazolidine structure can enhance biological activity, guiding future drug design efforts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride, and what critical parameters must be controlled?
- Methodological Answer : A common approach involves coupling 2-aminobutane derivatives with thiazolidine-2,4-dione scaffolds under acidic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency by stabilizing intermediates .
- Temperature : Maintain 25–50°C to avoid decomposition of thermally sensitive intermediates .
- Stoichiometry : Use a 1:1 molar ratio of amine to thiazolidine-dione to minimize side products .
- Purification : Employ recrystallization or column chromatography to isolate the hydrochloride salt with ≥98% purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR validate the amine-thiazolidine linkage and detect impurities (e.g., unreacted starting materials) .
- HPLC : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity. A C18 column and gradient elution (water/acetonitrile + 0.1% TFA) are recommended .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and detects isotopic patterns consistent with chlorine .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress testing). Monitor degradation via HPLC every 7 days for 4 weeks .
- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify decomposition products using LC-MS .
- pH Stability : Dissolve in buffers (pH 3–9) and measure precipitate formation or structural changes via NMR .
Advanced Research Questions
Q. How can computational modeling optimize reaction yields for this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states. Software like Gaussian or ORCA predicts energetically favorable pathways .
- Machine Learning : Train models on existing thiazolidine-dione synthesis data to predict optimal solvent, temperature, and catalyst combinations .
- Experimental Validation : Compare computational predictions with small-scale reactions (0.1–1 mmol) to refine parameters iteratively .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Correlation : Cross-validate NMR, IR, and X-ray crystallography data. For example, IR carbonyl stretches (~1750 cm) should align with thiazolidine-dione moieties in NMR spectra .
- Isotopic Labeling : Synthesize N-labeled analogs to clarify ambiguous amine proton signals in crowded NMR regions .
- Dynamic NMR : Analyze temperature-dependent spectral changes to identify rotameric forms or conformational flexibility .
Q. How can Design of Experiments (DoE) improve reaction scalability and reproducibility?
- Methodological Answer :
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., stirring rate, reagent addition time) affecting yield .
- Response Surface Methodology (RSM) : Optimize parameters like temperature and solvent ratio using central composite designs. For example, a 3 factorial design reduces the required experiments from 81 to 13 .
- Robustness Testing : Vary parameters within ±10% of optimal conditions to ensure reproducibility under industrial-scale constraints .
Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?
- Methodological Answer :
- Trap-and-Characterize : Quench reactions at intermediate timepoints to isolate byproducts (e.g., dimeric species) via preparative TLC. Characterize using HR-MS and 2D NMR .
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect transient intermediates .
- Computational Analysis : Simulate side reactions (e.g., amine over-alkylation) using DFT to identify avoidable pathways .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purity Verification : Re-measure melting points after recrystallization or sublimation to remove impurities that depress values .
- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate different polymorphs and compare their thermal profiles .
- DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide precise decomposition profiles, resolving ambiguities in manual measurements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
